molecular formula C13H11NO3 B14412260 Methanone, (3-amino-2,4-dihydroxyphenyl)phenyl- CAS No. 87119-03-7

Methanone, (3-amino-2,4-dihydroxyphenyl)phenyl-

Cat. No.: B14412260
CAS No.: 87119-03-7
M. Wt: 229.23 g/mol
InChI Key: OFUDNGNUCIBARK-UHFFFAOYSA-N
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Description

Methanone, (3-amino-2,4-dihydroxyphenyl)phenyl- is an organic compound with a complex structure that includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-amino-2,4-dihydroxyphenyl)phenyl- typically involves the reaction of 3-amino-2,4-dihydroxybenzaldehyde with phenylmethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-amino-2,4-dihydroxyphenyl)phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methanone, (3-amino-2,4-dihydroxyphenyl)phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methanone, (3-amino-2,4-dihydroxyphenyl)phenyl- exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar in structure but lacks the amino and hydroxyl groups.

    Quinones: Oxidized derivatives with different functional properties.

    Phenols: Compounds with hydroxyl groups attached to aromatic rings.

Uniqueness

Methanone, (3-amino-2,4-dihydroxyphenyl)phenyl- is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

87119-03-7

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

(3-amino-2,4-dihydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C13H11NO3/c14-11-10(15)7-6-9(13(11)17)12(16)8-4-2-1-3-5-8/h1-7,15,17H,14H2

InChI Key

OFUDNGNUCIBARK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)N)O

Origin of Product

United States

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